molecular formula C10H13F3O3Si B1592485 m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE CAS No. 53883-59-3

m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

Cat. No.: B1592485
CAS No.: 53883-59-3
M. Wt: 266.29 g/mol
InChI Key: FUWDTRFIITZSFQ-UHFFFAOYSA-N
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Description

M-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE is a chemical compound with the molecular formula C10H13F3O3Si. It is primarily used for research and development .


Chemical Reactions Analysis

The hydrolysis kinetics of similar methoxysilane coupling agents have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The reactions were found to be second-order, and both temperature and acidity could promote the hydrolysis reactions .

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

  • Silsesquioxane prepolymers bearing phenyl and methacryloxypropyl groups have been synthesized via cohydrolysis of phenyltrimethoxysilane (PTMS) and (3-methacryloxy)propyltrimethoxysilane (MPTMS), indicating the potential for creating materials with tailored properties (Valencia et al., 2007).
  • Polymeric organosilicon systems have been developed, such as poly[(ethoxysilylene)phenylenes], showcasing the versatile applications of organotrialkoxysilanes in high-performance polymers (Ohshita et al., 1997).

Chemical Functionalization and Surface Modification

  • Trifluoromethylation of aryl iodides using Cu(I)-diamine complexes highlights the role of trifluoromethylsilanes in introducing trifluoromethyl groups to aromatic compounds, enhancing their chemical diversity (Oishi et al., 2009).
  • A copper-mediated method has been developed for the oxidative trifluoromethylation of aryl- and alkenylboronic acids with (trifluoromethyl)trimethylsilane, facilitating the synthesis of trifluoromethylated arenes and alkenes (Chu & Qing, 2010).

Materials Science and Engineering

  • The preparation of 3,3,3-trifluoropropyl functionalized hydrophobic mesoporous silica demonstrates the utility of trifluoropropyltrimethoxysilane in enhancing the adsorption properties of materials for environmental applications (Diao et al., 2017).
  • Superhydrophobic and oleophobic surfaces have been fabricated using silica nanoparticles modified by silanes and environmentally friendly fluorinated chemicals, showcasing advancements in materials with specific wetting properties (Cai et al., 2018).

Safety and Hazards

M-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE is classified as a skin irritant . It is recommended to use personal protective equipment when handling this chemical .

Future Directions

The trifluoromethyl group, which is part of m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE, is increasingly being used in the development of new pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Properties

IUPAC Name

trimethoxy-[3-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWDTRFIITZSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625762
Record name Trimethoxy[3-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53883-59-3
Record name Trimethoxy[3-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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